molecular formula C17H13ClN2O2S B2617938 4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912763-46-3

4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2617938
CAS No.: 912763-46-3
M. Wt: 344.81
InChI Key: UXUCWANXYCSELY-UHFFFAOYSA-N
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Description

4-Acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly concerning the benzothiazole pharmacophore. Benzothiazole derivatives are extensively investigated for their diverse biological activities. This specific compound, featuring a 4-methylbenzothiazole core and a 4-acetylbenzamide moiety, is a candidate for use in various biochemical assays. Researchers are exploring its potential as a ligand in metal complexation studies, given that structurally similar N-(1,3-benzothiazol-2-yl)acetamide ligands are known to form stable complexes with metals like Palladium(II) and Platinum(II). Such complexes have demonstrated notable in-vitro cytotoxic activity against various cancer cell lines, including lung cancer (A549) and ovarian cancer (A2780), suggesting a valuable pathway for developing novel anticancer agents . Furthermore, the benzothiazole scaffold is recognized for its antibacterial properties. Analogous compounds have shown activity by inhibiting key bacterial enzymes such as DNA gyrase and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), which are essential targets in the fight against antimicrobial resistance (AMR) . The structure-activity relationship (SAR) of this class of compounds indicates that substitutions at the 2nd, 5th, and 6th positions of the benzothiazole ring can critically influence their biological potency and mechanism of action . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-9-7-13(18)8-14-15(9)19-17(23-14)20-16(22)12-5-3-11(4-6-12)10(2)21/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUCWANXYCSELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 6-chloro and 4-methyl substituents, respectively.

    Acetylation: The acetyl group is introduced at the 4-position of the benzamide core using acetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: Finally, the benzothiazole derivative is coupled with the acetylated benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Benzothiazole Substituents Benzamide Substituents Key Functional Groups Biological Activity (Reported) Reference
4-Acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (Target) 6-Cl, 4-CH3 4-Acetyl Acetyl, Cl, CH3 Hypothesized antimicrobial/HAT inhibition N/A
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide 6-Cl, 4-CH3 4-Sulfamoyl Sulfamoyl, Cl, CH3 Not reported
4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide 6-CH3 4-Cl, 2-NO2 Nitro, Cl Antimicrobial (inferred)
4-(Acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide 6-OCH3 4-Acetamido, 5-Cl, 2-OCH3 Acetamido, Cl, OCH3 Not reported
4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide 4-Cl 4-Acetyl Acetyl, dimethylaminopropyl Screening compound (unpublished)
Key Observations:
  • Chloro vs. Methoxy Substitutions : Chloro groups (electron-withdrawing) at the 6-position of benzothiazole (Target, ) may enhance lipophilicity and DNA intercalation compared to methoxy groups (electron-donating, ), which could improve solubility but reduce target affinity .
  • Acetyl vs. Sulfamoyl/Nitro Groups : The acetyl group (Target) may participate in hydrogen bonding with enzyme active sites, similar to sulfamoyl () or nitro () groups, but with distinct electronic effects. Sulfamoyl groups are bulkier and may hinder membrane permeability.
Antimicrobial Activity:
  • BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide): Exhibited MIC values as low as 3.125 µg/mL against E. coli, attributed to DNA gyrase inhibition . The Target’s 6-chloro-4-methyl benzothiazole may offer superior activity due to increased lipophilicity and electron-withdrawing effects.
  • N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide : Demonstrated moderate antimicrobial activity, highlighting the importance of chloro substitution .
Enzyme Inhibition:
  • PCAF HAT Inhibitors: Benzamide analogs with 2-acylamino substituents (e.g., ) showed ~70% inhibition at 100 µM. The Target’s acetyl group may mimic this activity, though its position (4- vs. 2-) could alter binding efficiency .
Anticonvulsant Activity:
  • Benzothiazole-semicarbazones : Compounds like 4g and 4p showed 100% protection in MES models . The Target’s acetyl group and chloro-methyl substitutions may offer similar neuroprotective effects, though this remains untested.

Biological Activity

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme interactions, cellular effects, and potential therapeutic applications.

Molecular Formula: C11_{11}H8_{8}ClN2_{2}OS
Molecular Weight: 250.72 g/mol
CAS Number: 1216542-11-8

The compound features a benzothiazole moiety with an acetyl group that enhances its reactivity and biological potential. The presence of chlorine and other substituents contributes to its pharmacological properties.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their biological activities, including:

  • Antibacterial Activity: Inhibits key bacterial enzymes such as dihydroorotase and DNA gyrase.
  • Anticonvulsant Properties: Exhibits potential in reducing seizure activity.
  • Anti-cancer Effects: Investigated for their ability to inhibit tumor growth.

Enzyme Interaction Studies

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has been shown to interact with various enzymes:

Enzyme Mechanism of Action Reference
DihydroorotaseInhibition leading to disruption of pyrimidine synthesis
DNA GyraseInhibition affecting DNA replication
Peptide DeformylaseDisruption of protein synthesis

These interactions highlight the compound's potential as a therapeutic agent against bacterial infections.

Cellular Effects

The compound's effects on cells are largely dependent on the biochemical pathways it influences. For instance:

  • Antibacterial Activity: The inhibition of essential enzymes leads to cell death in bacterial strains.
  • Neuroprotective Effects: Preliminary studies indicate potential protection against neurotoxicity in SH-SY5Y neuroblastoma cells when exposed to amyloid-beta (Aβ) peptides .

Case Studies and Research Findings

  • Anticonvulsant Activity:
    A study evaluating a series of benzothiazole derivatives found that compounds similar to 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide demonstrated significant anticonvulsant activity without neurotoxicity . This suggests a favorable safety profile for future therapeutic applications.
  • Antibacterial Efficacy:
    Research has documented the antibacterial effects of benzothiazole derivatives against various pathogens, with specific emphasis on their ability to inhibit critical bacterial enzymes. The structure of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide positions it as a promising candidate for further development in this area.
  • Neuroprotective Studies:
    In vitro studies have shown that this compound can protect neuronal cells from Aβ-induced toxicity, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

To understand the uniqueness of 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide, it is beneficial to compare it with structurally related compounds:

Compound Name Key Features
N-(6-chloro-1,3-benzothiazol-2-yl)acetamideSimilar benzothiazole core; lacks acetyl group
N-(6-chloro-benzothiazol-2-yl)-N'-phenylureaExhibits distinct anti-cancer properties; highlights diversity in biological effects
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamideVariation in chlorine placement affects reactivity and biological activity

The unique acetyl group in 4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide enhances its reactivity compared to similar compounds.

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